molecular formula C10H16N2O2 B12821333 3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one CAS No. 23996-63-6

3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one

Cat. No.: B12821333
CAS No.: 23996-63-6
M. Wt: 196.25 g/mol
InChI Key: NSRRMBOHXOPLKD-UHFFFAOYSA-N
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Description

3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one is a heterocyclic compound that features a morpholine ring fused to a dihydroazepinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable amine, often under acidic conditions.

    Cyclization to Form the Dihydroazepinone Structure: The morpholine derivative is then subjected to cyclization reactions, often involving reagents such as phosgene or other carbonylating agents, to form the dihydroazepinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and mechanical properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one: Unique due to its fused ring structure and potential for diverse chemical modifications.

    Morpholine: A simpler analog without the dihydroazepinone ring, commonly used as a solvent and chemical intermediate.

    Dihydroazepinone Derivatives: Compounds with similar ring structures but different substituents, used in various chemical and pharmaceutical applications.

Uniqueness

This compound stands out due to its combination of a morpholine ring and a dihydroazepinone structure, offering unique reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

23996-63-6

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

6-morpholin-4-yl-1,2,3,4-tetrahydroazepin-7-one

InChI

InChI=1S/C10H16N2O2/c13-10-9(3-1-2-4-11-10)12-5-7-14-8-6-12/h3H,1-2,4-8H2,(H,11,13)

InChI Key

NSRRMBOHXOPLKD-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)NC1)N2CCOCC2

Origin of Product

United States

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